molecular formula C16H12FN5O B6133901 7-ethyl-3-(4-fluorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one

7-ethyl-3-(4-fluorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one

Cat. No. B6133901
M. Wt: 309.30 g/mol
InChI Key: DALVQUHYBODXRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-ethyl-3-(4-fluorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one, also known as EFPT, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EFPT belongs to the class of pyrazolopyridotriazines, which are known to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of 7-ethyl-3-(4-fluorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. 7-ethyl-3-(4-fluorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one has also been shown to induce apoptosis in cancer cells and reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
7-ethyl-3-(4-fluorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and protect against neuronal damage. 7-ethyl-3-(4-fluorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one has also been shown to enhance the efficacy of chemotherapy drugs and reduce their side effects.

Advantages and Limitations for Lab Experiments

One advantage of 7-ethyl-3-(4-fluorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one is its potential therapeutic applications in cancer and neurodegenerative diseases. However, one limitation of 7-ethyl-3-(4-fluorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 7-ethyl-3-(4-fluorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one. One direction is the development of more efficient synthesis methods to improve the yield and purity of 7-ethyl-3-(4-fluorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one. Another direction is the investigation of 7-ethyl-3-(4-fluorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one's potential as a therapeutic agent for other diseases, such as autoimmune diseases and cardiovascular diseases. Additionally, further research is needed to fully understand the mechanism of action of 7-ethyl-3-(4-fluorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one and to identify potential drug targets for its therapeutic applications.

Synthesis Methods

7-ethyl-3-(4-fluorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one can be synthesized using various methods, including the condensation of 4-fluorophenylhydrazine with ethyl acetoacetate followed by cyclization with triethylorthoformate. Another method involves the reaction of 4-fluoroaniline with ethyl acetoacetate in the presence of sodium acetate, followed by cyclization with triethylorthoformate.

Scientific Research Applications

7-ethyl-3-(4-fluorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one has been extensively studied for its potential therapeutic applications. Research has shown that 7-ethyl-3-(4-fluorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one exhibits anticancer, anti-inflammatory, and neuroprotective effects. 7-ethyl-3-(4-fluorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one has also been shown to enhance the efficacy of chemotherapy drugs and reduce their side effects.

properties

IUPAC Name

11-ethyl-5-(4-fluorophenyl)-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN5O/c1-2-21-8-7-13-14(16(21)23)19-20-15-12(9-18-22(13)15)10-3-5-11(17)6-4-10/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DALVQUHYBODXRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC2=C(C1=O)N=NC3=C(C=NN23)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11-Ethyl-5-(4-fluorophenyl)-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one

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